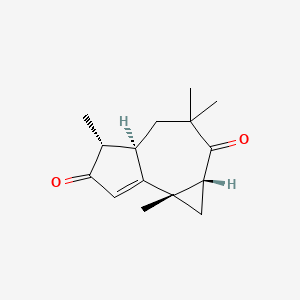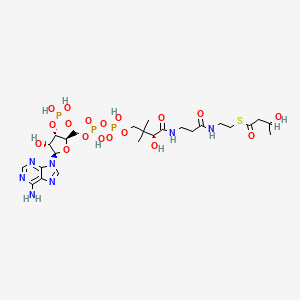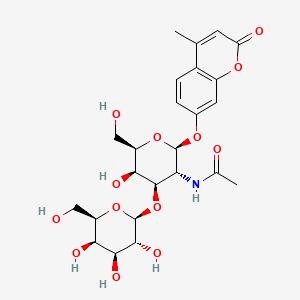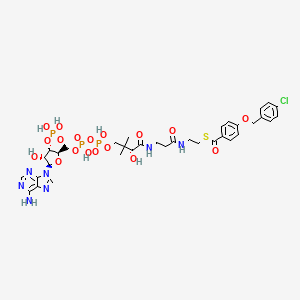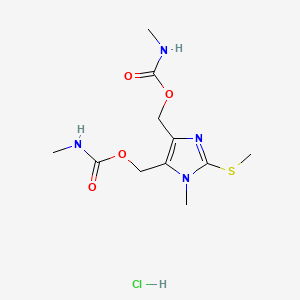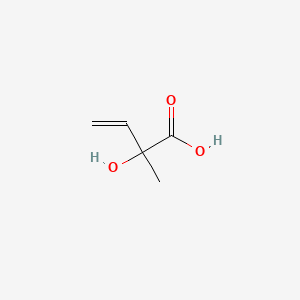
2-Hydroxy-2-methylbut-3-enoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxy-2-methylbut-3-enoic acid derivatives has been explored in various studies. For instance, Drysdale et al. (2000) describe the synthesis of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of kynurenine-3-hydroxylase, showcasing the compound's relevance in biochemical applications (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of derivatives related to 2-Hydroxy-2-methylbut-3-enoic acid has been the subject of computational and experimental analyses. Bongini et al. (1986) investigated the structural assignment of the dianion of 3-methylbut-2-enoic acid, revealing insights into the delocalized structure of such molecules (Bongini, Orena, & Sandri, 1986).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxy-2-methylbut-3-enoic acid derivatives demonstrate the compound's versatility. Zhu et al. (2010) achieved a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, leading to 2-hydroxy-4-arylbutanoic acids, a process showcasing the compound's utility in synthetic chemistry (Zhu et al., 2010).
Physical Properties Analysis
The physical properties of 2-Hydroxy-2-methylbut-3-enoic acid and its derivatives have been studied to understand their behavior under different conditions. Research on related compounds, such as those by Tsuji and Hayakawa (2014), explores the formation of hetero-stereocomplexes between substituted poly(lactic acid)s with linear and branched side chains, indicating the complex physical behavior of these materials (Tsuji & Hayakawa, 2014).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid are crucial for its application in various fields. Studies like the one by de Roo et al. (2002), which explores the production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylesters through hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads, highlight the compound's significance in biotechnological applications (de Roo, Kellerhals, Ren, Witholt, & Kessler, 2002).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Delocalization : The dianion of 3-methylbut-2-enoic acid, closely related to 2-Hydroxy-2-methylbut-3-enoic acid, shows a delocalized structure. This property suggests potential applications in chemistry where such structural characteristics are significant (Bongini, Orena, & Sandri, 1986).
Role in Wine and Beverage Flavor : A method for the quantitative determination of hydroxy acids, including derivatives similar to 2-Hydroxy-2-methylbut-3-enoic acid, has been optimized. These compounds are found in wine and other alcoholic beverages and may significantly impact their sensory properties (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Benzodipyrans : The reaction of 2,2-dimethyl-7-hydroxy-4-chromanone and 3-methylbut-2-enoic acid leads to the formation of benzodipyrans, indicating the potential use of 2-Hydroxy-2-methylbut-3-enoic acid in synthesizing such derivatives for biological and pharmaceutical applications (Eszenyi, Timár, Sebők, & Jekő, 1999).
Stereochemistry Studies : Research on stereochemistry of 2-alkyl-3-hydroxy-butyric acids, closely related to 2-Hydroxy-2-methylbut-3-enoic acid, can provide insights into the structural and spatial arrangement of molecules, crucial for understanding their reactivity and interaction with biological systems (Maskens & Polgar, 1973).
Inhibitors of Kynurenine-3-hydroxylase : Derivatives of 2-Hydroxy-2-methylbut-3-enoic acid have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, highlighting its potential therapeutic applications in neuroprotective treatments (Drysdale, Hind, Jansen, & Reinhard, 2000).
Chemical Reactions and Derivatives : Various derivatives of 2-Hydroxy-3-enoic acids have been studied for their reactions with peracids, dihydroxylations, and halogen additions. Such studies are essential for understanding the reactivity of 2-Hydroxy-2-methylbut-3-enoic acid and its potential use in synthetic chemistry (Yu & Simon, 1991).
Oxidation Studies : The oxidation of similar hydroxy acids by chromium(VI) in perchloric acid medium provides insights into the reaction mechanisms and potential applications in industrial and laboratory chemical processes (Signorella, García, & Sala, 1992).
Asymmetric Hydrogenation : Research on the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids demonstrates the potential application in producing enantiomerically enriched compounds, important in pharmaceutical synthesis (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Synthesis of Mycolic Acid Inhibitors : The synthesis of specific esters resembling 2-Hydroxy-2-methylbut-3-enoic acid has been explored for their potential role as inhibitors in mycolic acid biosynthesis, indicating possible applications in antibacterial research (Besra, Minnikin, Simpson, Baird, Wheeler, & Ratledge, 1993).
Chemical Synthesis and Reactions : Studies on the synthesis of derivatives of 2-methylbut-2-enoic acid, closely related to 2-Hydroxy-2-methylbut-3-enoic acid, provide insights into its potential applications in organic synthesis and the production of various chemical compounds (Brettle, Hydes, Seddon, Sutton, & Tooth, 1973).
Eigenschaften
IUPAC Name |
2-hydroxy-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCPXKZTFJHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894784 | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methylbut-3-enoic acid | |
CAS RN |
31572-04-0 | |
| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





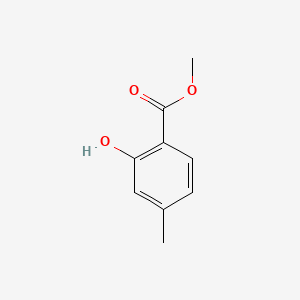
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)
